n6-Methyl-2'-deoxyadenosine-5'-triphosphate
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Overview
Description
N6-Methyl-2’-deoxyadenosine-5’-triphosphate is a modified nucleotide that plays a significant role in various biological processes. It is a derivative of deoxyadenosine triphosphate, where a methyl group is added to the nitrogen at the sixth position of the adenine base. This modification is known to influence gene expression, DNA repair, and replication, making it a valuable compound in epigenetics and molecular biology research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-Methyl-2’-deoxyadenosine-5’-triphosphate typically involves the methylation of deoxyadenosine triphosphate. This process can be catalyzed by methyltransferases such as METTL4 or N6AMT1, which transfer a methyl group from S-adenosylmethionine to the adenine base . The reaction conditions often include the presence of S-adenosylmethionine as a methyl donor, and the reaction is carried out under controlled temperature and pH to ensure specificity and efficiency.
Industrial Production Methods
Industrial production of N6-Methyl-2’-deoxyadenosine-5’-triphosphate involves optimizing the synthetic routes for large-scale production. This includes the use of high-purity reagents, automated synthesis equipment, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N6-Methyl-2’-deoxyadenosine-5’-triphosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, potentially altering its structure and function.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, which can also modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired modifications .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may result in the formation of N6-hydroxymethyl-2’-deoxyadenosine-5’-triphosphate, while reduction may yield N6-methyl-2’-deoxyadenosine-5’-monophosphate .
Scientific Research Applications
N6-Methyl-2’-deoxyadenosine-5’-triphosphate has a wide range of applications in scientific research:
Mechanism of Action
N6-Methyl-2’-deoxyadenosine-5’-triphosphate exerts its effects by incorporating into DNA and RNA molecules, where it can influence various biological processes. The methylation at the sixth position of adenine can affect the binding of transcription factors, DNA repair enzymes, and other regulatory proteins, thereby modulating gene expression and cellular functions . The compound is also known to interact with specific molecular targets such as P2Y purinergic receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
N6-Methyl-2’-deoxyadenosine-5’-triphosphate can be compared with other similar compounds such as:
N6-Methyladenosine: A methylated form of adenosine found in RNA, which plays a role in RNA stability and translation.
5-Methylcytosine: A methylated form of cytosine found in DNA, which is involved in gene silencing and epigenetic regulation.
N4-Methylcytosine: Another methylated form of cytosine, primarily found in prokaryotes, involved in DNA replication and repair.
N6-Methyl-2’-deoxyadenosine-5’-triphosphate is unique in its specific modification and its role in both DNA and RNA processes, making it a versatile tool in various research fields .
Biological Activity
n6-Methyl-2'-deoxyadenosine-5'-triphosphate (6mdATP) is a modified nucleotide that plays significant roles in various biological processes, particularly in the context of DNA methylation and epigenetic regulation. This article explores the biological activity of 6mdATP, including its mechanisms of action, effects on cellular processes, and implications for health and disease.
Chemical Structure and Properties
6mdATP is a derivative of deoxyadenosine triphosphate (dATP) where a methyl group is added to the nitrogen atom at the sixth position of the adenine base. This modification influences its biochemical properties and interactions within biological systems.
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Incorporation into DNA :
- Recent studies have demonstrated that 6mdATP can be incorporated into mammalian genomic DNA. This incorporation is facilitated by specific DNA polymerases, which can utilize 6mdATP as a substrate during DNA synthesis. The incorporation is dose-dependent, with significant increases in genomic n6-methyladenine observed at concentrations ranging from 50 to 800 μM .
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Regulation of Gene Expression :
- 6mdATP has been shown to upregulate key transcription factors associated with erythropoiesis, such as c-Kit, Myb, and Gata2, while downregulating factors related to erythroid maturation like Gata1 and Klf1 . This regulatory effect is critical in promoting the proliferation and survival of erythroid progenitor cells.
- Signal Transduction Pathways :
Biological Effects
The biological effects of 6mdATP are extensive:
- Erythropoiesis : It promotes hyperproliferation of burst-forming unit erythroid (BFU-E) progenitor cells and reduces apoptosis, indicating its potential utility in therapies for blood disorders .
- Genomic Stability : The presence of n6-methyladenine modifications can influence the stability of RNA:DNA hybrids, which are crucial for maintaining genomic integrity during cell division .
- Mutagenicity : Comparatively, modified nucleotides like 6mdATP can exhibit varying levels of mutagenicity depending on their incorporation into the genome. Studies suggest that while some modifications can enhance mutagenic potential, others may stabilize genetic material against damage .
Case Studies and Research Findings
Several studies provide insights into the biological activity of 6mdATP:
Implications for Health and Disease
The biological activity of 6mdATP has significant implications for understanding various health conditions:
- Anemia and Blood Disorders : Given its role in enhancing erythropoiesis, 6mdATP could be explored as a therapeutic agent for treating anemia or other blood-related disorders.
- Cancer Research : The ability of modified nucleotides to influence gene expression and stability could provide insights into cancer biology, particularly regarding how mutations arise and propagate within tumor cells.
- Epigenetic Modifications : Understanding how 6mdATP modifies gene expression may lead to novel strategies in epigenetic therapy for various diseases.
Properties
Molecular Formula |
C11H18N5O12P3 |
---|---|
Molecular Weight |
505.21 g/mol |
IUPAC Name |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H18N5O12P3/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(17)7(26-8)3-25-30(21,22)28-31(23,24)27-29(18,19)20/h4-8,17H,2-3H2,1H3,(H,21,22)(H,23,24)(H,12,13,14)(H2,18,19,20)/t6-,7+,8+/m0/s1 |
InChI Key |
MALRVWPOKBDVSZ-XLPZGREQSA-N |
Isomeric SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
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